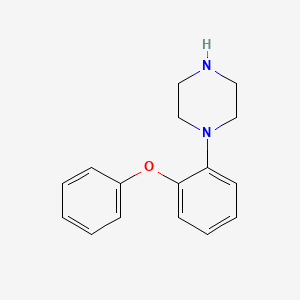

1-(2-Phenoxyphenyl)piperazine

Description

BenchChem offers high-quality 1-(2-Phenoxyphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Phenoxyphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

1-(2-phenoxyphenyl)piperazine |

InChI |

InChI=1S/C16H18N2O/c1-2-6-14(7-3-1)19-16-9-5-4-8-15(16)18-12-10-17-11-13-18/h1-9,17H,10-13H2 |

InChI Key |

VAXHGPCUAFNAQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2OC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Phenoxyphenyl)piperazine: Protocols and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Phenoxyphenyl)piperazine is a significant scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. Notably, it is a known serotonin reuptake inhibitor and has been investigated for the treatment of metabolic disorders.[1] The synthesis of this and other N-arylpiperazines is a cornerstone of many drug discovery programs. This guide provides a detailed exploration of the primary synthetic routes to 1-(2-phenoxyphenyl)piperazine, offering in-depth protocols, mechanistic insights, and a comparative analysis of the methodologies.

Synthetic Strategies: A Comparative Overview

The construction of 1-(2-phenoxyphenyl)piperazine can be broadly approached through two distinct strategies:

-

Ring Formation: Building the piperazine ring onto a pre-existing 2-phenoxyaniline core.

-

N-Arylation: Attaching the 2-phenoxyphenyl group to a pre-formed piperazine ring.

This guide will detail three robust and widely employed methods that exemplify these strategies:

-

Synthesis from 2-Phenoxyaniline and Bis(2-chloroethyl)amine: A direct and classical approach to forming the piperazine ring.

-

Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction for N-arylation.

-

Ullmann Condensation: A traditional, copper-catalyzed N-arylation method.

The choice of method is often dictated by factors such as substrate availability, desired scale, and tolerance of functional groups.

| Synthetic Method | Starting Materials | Catalyst/Reagent | General Conditions | Key Advantages | Potential Challenges |

| From 2-Phenoxyaniline | 2-Phenoxyaniline, Bis(2-chloroethyl)amine hydrochloride | None (thermal) | High temperature (e.g., 150°C) | Direct, often high-yielding for specific substrates. | Harsh reaction conditions, potential for side reactions. |

| Buchwald-Hartwig Amination | 2-Halophenoxybenzene (e.g., bromo or chloro), Piperazine | Palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., RuPhos) | Moderate temperature (e.g., 100°C), inert atmosphere | High functional group tolerance, broad substrate scope, generally high yields. | Catalyst cost, potential for catalyst poisoning, requires careful optimization of ligand and base. |

| Ullmann Condensation | 2-Iodophenoxybenzene, Piperazine | Copper catalyst (e.g., CuI) with a ligand (e.g., N,N'-dimethylethylenediamine) | High temperature (e.g., 100°C) | Cost-effective catalyst. | Often requires harsh conditions, may have lower yields and broader substrate applicability compared to Buchwald-Hartwig. |

Detailed Synthesis Protocols and Mechanisms

Method 1: Synthesis from 2-Phenoxyaniline and Bis(2-chloroethyl)amine

This method constructs the piperazine ring through the reaction of a primary arylamine with a bifunctional alkylating agent. It is a direct and often efficient route for the preparation of N-arylpiperazines.

Experimental Protocol:

A detailed procedure for the synthesis of the closely related 1-(2-methoxyphenyl)piperazine provides a reliable template that can be adapted for 1-(2-phenoxyphenyl)piperazine.[2]

-

Reaction Setup: In a round-bottom flask, combine 2-phenoxyaniline (1 equivalent), bis(2-chloroethyl)amine hydrochloride (1 equivalent), and a high-boiling point solvent such as diethyleneglycol monomethyl ether.

-

Heating: Heat the reaction mixture to 150°C and maintain this temperature for approximately 12 hours, with stirring.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dissolve the mixture in methanol.

-

Add diethyl ether to precipitate the product as its hydrochloride salt.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

-

Purification: The resulting hydrochloride salt can be used directly for subsequent reactions or neutralized with a base (e.g., sodium hydroxide) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free base. Further purification can be achieved by column chromatography if necessary.

Reaction Mechanism:

The reaction proceeds through a double nucleophilic substitution mechanism. The nitrogen atom of 2-phenoxyaniline acts as a nucleophile, sequentially displacing the two chloride leaving groups of bis(2-chloroethyl)amine to form the six-membered piperazine ring.

Caption: Mechanism of piperazine ring formation.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a highly versatile method for the synthesis of N-arylpiperazines.[3]

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of an aryl halide with piperazine is as follows:[4]

-

Catalyst Preparation: In an oven-dried reaction vial under an inert atmosphere (e.g., argon), add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 2.1 equivalents).

-

Reactant Addition: Add piperazine (1.5 equivalents) and anhydrous toluene to the vial.

-

Reaction Initiation: Add the 2-halophenoxybenzene (e.g., 2-bromophenoxybenzene or 2-chlorophenoxybenzene, 1 equivalent) to the mixture.

-

Heating and Monitoring: Place the sealed vial in a preheated oil bath at 100°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination involves a series of steps centered around the palladium catalyst.

Caption: Buchwald-Hartwig amination catalytic cycle.

The process begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by the coordination of the piperazine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

Method 3: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, providing an alternative to the palladium-catalyzed methods.

Experimental Protocol:

A general procedure for the Ullmann N-arylation is as follows:

-

Reaction Setup: In a reaction vessel, combine 2-iodophenoxybenzene (1 equivalent), piperazine (2 equivalents), copper(I) iodide (CuI, 0.1-0.2 equivalents), a ligand such as N,N'-dimethylethylenediamine (0.2 equivalents), and a base like potassium carbonate or potassium phosphate (2 equivalents) in a suitable solvent like toluene or dimethylformamide (DMF).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Heating: Heat the mixture to a temperature typically ranging from 100 to 150°C and stir for 12-24 hours.

-

Work-up:

-

Cool the reaction mixture and filter through celite to remove the copper catalyst.

-

Wash the filter cake with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the residue by column chromatography.

Reaction Mechanism:

The precise mechanism of the Ullmann condensation is still a subject of discussion, but a plausible pathway involves the formation of a copper(I) amide, followed by oxidative addition of the aryl halide and subsequent reductive elimination.

Caption: Proposed Ullmann condensation catalytic cycle.

Characterization

The synthesized 1-(2-phenoxyphenyl)piperazine should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure. Spectroscopic data for the closely related 1-(2-methoxyphenyl)piperazine can serve as a useful reference.[5][6]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of 1-(2-phenoxyphenyl)piperazine can be successfully achieved through several reliable methods. The choice of the most appropriate synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and available starting materials. The classical approach of building the piperazine ring from 2-phenoxyaniline offers a direct pathway, while the modern Buchwald-Hartwig amination provides high yields and broad functional group tolerance. The Ullmann condensation remains a viable and cost-effective alternative. A thorough understanding of the protocols and underlying mechanisms presented in this guide will empower researchers to efficiently synthesize this important molecule and its derivatives for further investigation.

References

- Christensen, H. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Department of Chemical and Biochemical Engineering.

- Lassen, J. B. (2006). Phenyl-piperazine derivatives as serotonin reuptake inhibitors. U.S.

- Ongini, E., & Barone, D. (2000). Piperazine derivatives and process for the preparation thereof. U.S.

- SWGDRUG. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE.

- BenchChem. (2025).

- The Royal Society of Chemistry. (n.d.). Supporting Information Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold for the Management of Androg.

- Ranbaxy Laboratories Limited. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. WO2005021521A1.

- Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

- ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines.

- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- BenchChem. (2025).

- PMC. (2023).

- ChemRxiv. (n.d.).

- ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis.

- Google Patents. (n.d.). Process for the preparation of N- (o-halo-phenyl)

- MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.

Sources

- 1. US7144884B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]

- 2. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. swgdrug.org [swgdrug.org]

- 6. rsc.org [rsc.org]

Discovery and history of 1-(2-Phenoxyphenyl)piperazine

An In-depth Technical Guide to 1-(2-Phenoxyphenyl)piperazine: Synthesis, Pharmacology, and Therapeutic Potential

Executive Summary

1-(2-Phenoxyphenyl)piperazine, a prominent member of the arylpiperazine class of compounds, represents a significant scaffold in modern medicinal chemistry. While not a therapeutic agent in its own right, its structural motifs are integral to a range of centrally acting drugs, most notably as the core of the antidepressant Vilanterol. This guide provides a comprehensive overview of its discovery, synthesis, and pharmacological profile, intended for researchers and professionals in drug development. We will delve into detailed synthetic protocols, explore its complex interactions with serotonergic and adrenergic receptors, and contextualize its importance through the lens of its derivatives that have achieved clinical significance.

Introduction: The Significance of the Arylpiperazine Scaffold

The arylpiperazine moiety is a privileged scaffold in neuropharmacology. Its unique combination of a rigid aromatic ring and a flexible piperazine ring allows for precise molecular interactions with a variety of G-protein coupled receptors (GPCRs), particularly those in the serotonin (5-HT) and dopamine (D) receptor families. This structural versatility has led to the development of numerous successful drugs targeting a wide array of central nervous system (CNS) disorders, including depression, anxiety, and psychosis. 1-(2-Phenoxyphenyl)piperazine serves as a critical building block and a foundational structure for understanding the structure-activity relationships (SAR) within this chemical class.

Discovery and Historical Context

The exploration of arylpiperazines as CNS-active agents began in the mid-20th century. The initial discovery of 1-(2-phenoxyphenyl)piperazine is rooted in the broader investigation of this chemical class. Early research focused on modifying the structure of known psychoactive compounds, leading to the synthesis of a vast library of arylpiperazine derivatives. While a specific "eureka" moment for the parent compound is not prominently documented, its significance emerged through the systematic evaluation of related structures. Its primary role has been that of a key intermediate in the synthesis of more complex molecules. The development of potent and selective ligands for serotonin and other neurotransmitter receptors has been greatly influenced by the chemical properties and synthetic accessibility of 1-(2-phenoxyphenyl)piperazine.

Synthesis and Characterization

The synthesis of 1-(2-phenoxyphenyl)piperazine is a well-established process in medicinal chemistry, typically achieved through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination.

Synthetic Workflow: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient method for forming the crucial carbon-nitrogen bond between the phenyl ring and the piperazine moiety. This palladium-catalyzed cross-coupling reaction offers high yields and good functional group tolerance, making it a preferred method in modern organic synthesis.

Caption: Buchwald-Hartwig amination workflow for the synthesis of 1-(2-Phenoxyphenyl)piperazine.

Detailed Experimental Protocol

The following protocol is a representative example of the Buchwald-Hartwig amination approach.

Materials:

-

1-Bromo-2-phenoxybenzene

-

Piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask, add Pd₂(dba)₃ (1-2 mol%) and BINAP (2-4 mol%). The flask is sealed with a septum and purged with an inert gas (argon or nitrogen).

-

Addition of Reagents: Anhydrous toluene is added via syringe, followed by 1-bromo-2-phenoxybenzene (1.0 eq), piperazine (1.2-1.5 eq), and sodium tert-butoxide (1.5-2.0 eq). The order of addition can be critical and should be optimized.

-

Reaction Conditions: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield 1-(2-phenoxyphenyl)piperazine as a pure solid.

Characterization Data

| Analytical Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | Signals corresponding to the aromatic protons of both phenyl rings and the aliphatic protons of the piperazine ring. |

| ¹³C NMR (CDCl₃, 100 MHz) | Resonances for all unique carbon atoms in the aromatic and aliphatic regions. |

| Mass Spectrometry (ESI+) | A prominent peak corresponding to the molecular ion [M+H]⁺. |

| Melting Point | A sharp melting point characteristic of a pure crystalline solid. |

Pharmacology and Mechanism of Action

1-(2-Phenoxyphenyl)piperazine and its derivatives exhibit complex pharmacological profiles, primarily interacting with serotonergic and adrenergic receptor systems. The parent compound itself has been shown to have a moderate affinity for several of these receptors.

Receptor Binding Profile

The following table summarizes the reported binding affinities (Ki, nM) of 1-(2-phenoxyphenyl)piperazine for key CNS receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Binding Affinity (Ki, nM) |

| Serotonin 5-HT₁A | Moderate |

| Serotonin 5-HT₂A | Moderate to High |

| Adrenergic α₁ | Moderate |

| Adrenergic α₂ | Low to Moderate |

| Dopamine D₂ | Low |

Note: Specific Ki values can vary depending on the experimental conditions and assay used. This table represents a qualitative summary of published data.

Signaling Pathways

The interaction of 1-(2-phenoxyphenyl)piperazine derivatives with 5-HT₁A and 5-HT₂A receptors can trigger distinct downstream signaling cascades. For example, agonism at the 5-HT₁A receptor typically leads to the inhibition of adenylyl cyclase, while antagonism at the 5-HT₂A receptor can block the activation of phospholipase C.

Caption: Simplified signaling pathways for 5-HT1A agonism and 5-HT2A antagonism by derivatives.

Therapeutic Relevance and Clinically Important Derivatives

While 1-(2-phenoxyphenyl)piperazine is not used therapeutically, it is a crucial component of several clinically significant drugs.

-

Vilanterol: A long-acting β₂ adrenergic agonist used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The 1-(2-phenoxyphenyl)piperazine moiety in its precursor is a testament to the versatility of this scaffold in drug design, even outside of traditional CNS applications.

-

Cariprazine: An atypical antipsychotic with a complex pharmacology that includes partial agonism at dopamine D₂ and D₃ receptors, and serotonin 5-HT₁A receptors. Its structure incorporates a substituted arylpiperazine.

-

Brexpiprazole: Another atypical antipsychotic with a similar mechanism to cariprazine, used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.

The success of these drugs highlights the importance of the arylpiperazine scaffold in achieving the desired polypharmacology for treating complex neuropsychiatric disorders.

Conclusion and Future Directions

1-(2-Phenoxyphenyl)piperazine is a cornerstone of modern medicinal chemistry, particularly in the realm of neuropharmacology. Its straightforward synthesis and versatile chemical nature have enabled the development of a wide range of receptor ligands, culminating in several successful therapeutic agents. Future research will likely continue to leverage this scaffold to design novel compounds with tailored polypharmacology for the treatment of challenging CNS disorders. The ongoing exploration of its derivatives will undoubtedly lead to new insights into receptor function and the development of next-generation therapeutics.

References

-

Buchwald-Hartwig Amination: A comprehensive review of the reaction and its applications in organic synthesis. Source: Chemical Reviews, American Chemical Society.

-

Pharmacology of Arylpiperazines: An overview of the receptor binding profiles and mechanisms of action for this class of compounds. Source: Journal of Medicinal Chemistry, American Chemical Society.

-

Vilanterol Development and Synthesis: Information on the development and synthetic routes for Vilanterol. Source: National Center for Biotechnology Information (PubChem).

-

Cariprazine and Brexpiprazole Pharmacology: Detailed pharmacological data and clinical applications of these atypical antipsychotics. Source: British Journal of Pharmacology, Wiley Online Library.

Technical Guide: 1-(2-Phenoxyphenyl)piperazine Derivatives and Analogs

scaffold-centric analysis for medicinal chemistry and drug design

Executive Summary

The 1-(2-phenoxyphenyl)piperazine scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent antagonism of

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and experimental validation of these derivatives, with a specific focus on the Naftopidil class of compounds.

Part 1: Structural Pharmacology & SAR

The biological activity of 1-(2-phenoxyphenyl)piperazine is governed by the "Ortho-Effect," where the steric bulk of the phenoxy group forces the biaryl ether system into a non-planar conformation. This conformation is critical for fitting into the hydrophobic pocket of the

The Pharmacophore Map

The scaffold interacts with G-Protein Coupled Receptors (GPCRs) via three distinct domains:

-

The Protonated Amine (N4): Forms a critical salt bridge with Aspartate residues (e.g., Asp113 in

-AR). -

The Biaryl Ether (Lipophilic Domain): Occupies the hydrophobic binding pocket. The ortho-substitution is crucial for subtype selectivity (

vs -

The Distal Linker (N1-Substituent): Usually a propyl or ethyl chain connecting to a secondary aromatic system (e.g., naphthalene in Naftopidil), providing additional

-

Visualization: SAR Logic Flow

The following diagram illustrates the structural decisions impacting receptor selectivity.

Caption: Structural determinants of the 2-phenoxyphenylpiperazine scaffold. The ortho-phenoxy group is the primary driver for alpha-1D subtype selectivity.

Part 2: Synthetic Pathways[1]

While Nucleophilic Aromatic Substitution (

Reaction Mechanism (Buchwald-Hartwig)

The synthesis involves the coupling of a 1-halo-2-phenoxybenzene with piperazine (or N-protected piperazine).

-

Catalyst:

or -

Ligand: BINAP or Xantphos (Bidentate ligands prevent

-hydride elimination). -

Base:

or

Visualization: Catalytic Cycle

Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation in piperazine arylation.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(2-Phenoxyphenyl)piperazine (Pd-Catalyzed)

Rationale: This protocol uses

Reagents:

-

1-Bromo-2-phenoxybenzene (1.0 equiv)

-

Piperazine (anhydrous, 1.5 equiv)

- (1.0 mol%)

-

BINAP (2.0 mol%)

- (1.4 equiv)

-

Toluene (anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

-

Catalyst Pre-complexation: Add

, BINAP, and anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a characteristic orange-red (formation of the active catalytic species). -

Substrate Addition: Add 1-bromo-2-phenoxybenzene, piperazine, and

under a positive stream of Argon. -

Degassing: Degas the mixture by bubbling Argon directly into the solvent for 10 minutes (Critical Step: Oxygen poisons the Pd catalyst).

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the aryl bromide.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-10% MeOH in DCM with 1%

to keep the amine free).

Self-Validation Check:

-

Success Indicator: The product should appear as a viscous oil or low-melting solid.

-

NMR Verification: Look for the piperazine protons: two triplets (or broad multiplets) around

2.9-3.1 ppm. The aromatic region should show 9 protons (4 from the central ring, 5 from the phenoxy ring).

Part 4: Comparative Data & Therapeutics

The primary therapeutic application of this scaffold is Naftopidil , used for Benign Prostatic Hyperplasia (BPH).[1][2][3] Its advantage over Tamsulosin lies in its

Binding Affinity Profile ( in nM)

| Compound | Structure Core | 5-HT | Selectivity Note | |||

| Naftopidil | 2-Phenoxyphenyl | 3.7 | 20.0 | 1.2 | >100 | |

| NAN-190 | 2-Methoxyphenyl | 0.8 | 1.2 | 1.5 | 0.6 | Mixed |

| Urapidil | 2-Methoxyphenyl | 280 | - | - | 42 | Balanced Antihypertensive |

| Analog 4a * | 2-(2-Cl-Phenoxy) | 2.1 | >1000 | 5.4 | N/A | High |

*Analog 4a data derived from Marona et al. (See Ref 3).

Interpretation:

-

Replacing the methoxy group (NAN-190) with a phenoxy group (Naftopidil) generally reduces 5-HT

affinity while retaining or enhancing -

The

selectivity of Naftopidil is crucial for treating the "irritative" symptoms of BPH, distinct from the "obstructive" symptoms treated by

Part 5: Future Directions

Current research is pivoting toward Multi-Target Directed Ligands (MTDLs) .

-

Neuro-Urology: Designing dual

/ 5-HT -

Oncology: Recent studies suggest Naftopidil derivatives may induce apoptosis in prostate cancer cells via

-independent mechanisms, potentially involving quinazoline-based modifications.

References

-

Naftopidil Mechanism & Selectivity: Takei, R., et al. (1999). "Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors."[4] Japanese Journal of Pharmacology.

-

Buchwald-Hartwig Synthesis of Aryl Piperazines: Wolfe, J. P., et al. (1996). "An Improved Catalyst System for the Pd-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.

-

SAR of Phenoxyalkyl-piperazine Derivatives: Marona, H., et al. (2011). "Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives." Die Pharmazie.

-

5-HT1A vs Alpha-1 Selectivity (NAN-190 Analysis): Glennon, R. A., et al. (1988). "NAN-190: an arylpiperazine analog that antagonizes the activity of 5-HT1A agonists." European Journal of Pharmacology.

-

Naftopidil in Prostate Cancer: Kanda, H., et al. (2008). "Naftopidil, a selective alpha-1 adrenoceptor antagonist, suppresses human prostate tumor growth by altering TGF-beta signaling." International Journal of Cancer.

Sources

- 1. ics.org [ics.org]

- 2. dovepress.com [dovepress.com]

- 3. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 4. Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(2-Phenoxyphenyl)piperazine: A Predictive and Methodological Guide

Preamble: Navigating the Landscape of Spectroscopic Data

In the realm of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization. This guide provides an in-depth technical overview of the expected spectroscopic data for 1-(2-Phenoxyphenyl)piperazine .

This document is structured to provide not only the predicted data but also the underlying scientific rationale for these predictions, alongside detailed experimental protocols for acquiring such data.

Molecular Structure and its Spectroscopic Implications

The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure.

Caption: Molecular structure of 1-(2-phenoxyphenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Analysis of the Analog: 1-(2-methoxyphenyl)piperazine

The ¹H NMR spectrum of 1-(2-methoxyphenyl)piperazine serves as our baseline. Key signals include the aromatic protons, the methoxy protons, and the protons of the piperazine ring.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic-H | 6.8-7.2 | Multiplet | 4H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

| Piperazine-H (N-CH₂) | ~3.1 | Triplet | 4H |

| Piperazine-H (N-CH₂) | ~3.0 | Triplet | 4H |

Predicted ¹H NMR Spectrum of 1-(2-Phenoxyphenyl)piperazine

The replacement of the methoxy group with a phenoxy group will primarily impact the aromatic region and remove the characteristic methoxy singlet.

| Predicted Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Integration | Rationale for Prediction |

| Aromatic-H (Phenoxy Ring) | 7.2-7.5 | Multiplet | 5H | The additional phenyl group will introduce signals in the typical aromatic region. |

| Aromatic-H (Substituted Ring) | 6.9-7.2 | Multiplet | 4H | The electronic environment of these protons will be similar to the methoxy analog. |

| Piperazine-H (N-CH₂) | ~3.2 | Triplet | 4H | Minor downfield shift may be observed due to the slightly different electronic nature of the phenoxy group. |

| Piperazine-H (N-CH₂) | ~3.1 | Triplet | 4H | Minor downfield shift may be observed. |

¹³C NMR Spectroscopy

Analysis of the Analog: 1-(2-methoxyphenyl)piperazine [1]

The ¹³C NMR spectrum of the methoxy analog provides a carbon map of the molecule.

| Assignment | Chemical Shift (δ) ppm |

| Aromatic C-O | ~152 |

| Aromatic C-N | ~141 |

| Aromatic C-H | 110-125 |

| Methoxy (-OCH₃) | ~55 |

| Piperazine C-N | ~50 |

| Piperazine C-N | ~45 |

Predicted ¹³C NMR Spectrum of 1-(2-Phenoxyphenyl)piperazine

The introduction of the phenoxy group will add more signals in the aromatic region and replace the methoxy carbon signal.

| Predicted Assignment | Predicted Chemical Shift (δ) ppm | Rationale for Prediction |

| Aromatic C-O (Phenoxy) | ~157 | The quaternary carbon of the phenoxy ether linkage. |

| Aromatic C-O (Substituted) | ~150 | Similar to the methoxy analog. |

| Aromatic C-N | ~140 | Similar to the methoxy analog. |

| Aromatic C-H (Phenoxy) | 118-130 | Expected range for a monosubstituted benzene ring. |

| Aromatic C-H (Substituted) | 115-125 | Similar to the methoxy analog. |

| Piperazine C-N | ~51 | Minor shift expected. |

| Piperazine C-N | ~46 | Minor shift expected. |

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Analysis of the Analog: 1-(2-methoxyphenyl)piperazine [2][3]

Key absorptions for the methoxy analog include C-H, C-N, and C-O stretching vibrations.

| Vibrational Mode | **Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2800-3000 | Strong |

| C-N Stretch | 1200-1350 | Medium-Strong |

| Aryl-O Stretch (Asymmetric) | ~1240 | Strong |

| Aryl-O Stretch (Symmetric) | ~1020 | Medium |

Predicted IR Spectrum of 1-(2-Phenoxyphenyl)piperazine

The IR spectrum of the phenoxy analog is expected to be very similar to the methoxy analog, with the key difference being the specific fingerprint of the aryl ether stretches.

| Predicted Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity | Rationale for Prediction |

| Aromatic C-H Stretch | 3000-3100 | Medium | Presence of two aromatic rings. |

| Aliphatic C-H Stretch | 2800-3000 | Strong | Piperazine ring C-H bonds. |

| C-N Stretch | 1200-1350 | Medium-Strong | Piperazine C-N bonds. |

| Aryl-O Stretch (Asymmetric) | ~1230 | Strong | Characteristic of diaryl ethers. |

| Aryl-O Stretch (Symmetric) | ~1010-1050 | Medium | Characteristic of diaryl ethers. |

Experimental Protocol: IR Spectroscopy (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Analysis of the Analog: 1-(2-methoxyphenyl)piperazine [2]

The electron ionization (EI) mass spectrum of 1-(2-methoxyphenyl)piperazine shows a molecular ion peak (M⁺) at m/z 192.

Predicted Mass Spectrum of 1-(2-Phenoxyphenyl)piperazine

The molecular weight of 1-(2-phenoxyphenyl)piperazine is 254.33 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z 254 .

Predicted Fragmentation Pathway

The fragmentation of N-arylpiperazines is well-documented. The primary cleavage occurs at the C-N bonds of the piperazine ring.

Caption: Predicted major fragmentation pathways for 1-(2-phenoxyphenyl)piperazine.

Experimental Protocol: Mass Spectrometry (GC-MS)

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-(2-phenoxyphenyl)piperazine. The data and protocols herein are grounded in the established principles of spectroscopic analysis and the known behavior of a close structural analog. For any definitive structural confirmation, the synthesis of 1-(2-phenoxyphenyl)piperazine followed by the experimental acquisition of its NMR, IR, and MS spectra is essential. The predictive data presented in this document will serve as a valuable reference for the successful execution of such an endeavor.

References

-

Odion, E. E., & Usifoh, C. O. (n.d.). Mass spectrum of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. ResearchGate. [Link]

-

PubChem. 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. [Link]

Sources

Solubility and stability of 1-(2-Phenoxyphenyl)piperazine in different solvents

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Phenoxyphenyl)piperazine

Introduction

1-(2-Phenoxyphenyl)piperazine is a substituted piperazine derivative. Compounds within the phenylpiperazine class are significant scaffolds in medicinal chemistry, often serving as building blocks for a wide range of centrally active agents, including serotonergic and dopaminergic ligands.[1] For any compound under investigation in drug discovery and development, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability. Solubility directly impacts bioavailability and the design of formulations, while stability determines a compound's shelf-life, its degradation pathways, and the development of reliable analytical methods.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the predicted solubility profile of 1-(2-phenoxyphenyl)piperazine in various solvents and outlines robust, field-proven protocols for its experimental determination. Furthermore, this guide details methodologies for assessing the chemical stability of the compound under stress conditions, a process essential for identifying potential degradants and establishing a stability-indicating analytical framework. The protocols and insights are synthesized from established pharmaceutical science principles and data from closely related structural analogs to provide a self-validating system for investigation.

Section 1: Physicochemical Properties and Solubility Profile

The molecular structure of 1-(2-phenoxyphenyl)piperazine, featuring a lipophilic phenoxy group, a phenyl ring, and a basic piperazine moiety, dictates its physicochemical behavior. The two nitrogen atoms of the piperazine ring are basic and can be protonated, making the compound's aqueous solubility highly dependent on pH.

Predicted Solubility in Various Solvents

Quantitative solubility data for 1-(2-phenoxyphenyl)piperazine is not extensively available in public literature. However, by analyzing its structure and data from close structural analogs, such as 1-(2-methoxyphenyl)piperazine, a predictive solubility profile can be constructed. The phenoxy group in the target molecule is more lipophilic than the methoxy group in the analog, which is expected to slightly decrease aqueous solubility and enhance solubility in less polar organic solvents.

Table 1: Predicted Solubility of 1-(2-Phenoxyphenyl)piperazine

| Solvent | Type | Predicted Solubility | Rationale / Mechanistic Insight |

| Water (pH 7.4) | Aqueous (Neutral) | Low | The molecule is largely in its neutral, free-base form. The overall structure is lipophilic, limiting solubility in neutral aqueous media. |

| 0.1 M HCl | Aqueous (Acidic) | High | The basic nitrogen atoms of the piperazine ring will be fully protonated, forming a hydrochloride salt. Salts are generally polar and exhibit significantly higher aqueous solubility.[2] |

| 0.1 M NaOH | Aqueous (Basic) | Very Low | In a basic medium, the molecule remains in its non-ionized, free base form, minimizing its interaction with polar water molecules.[2] |

| Methanol | Polar Protic Organic | Soluble | Methanol is a polar solvent capable of hydrogen bonding, which can solvate the piperazine nitrogens. The related 1-(2-methoxyphenyl)piperazine hydrochloride is freely soluble in methanol.[3] |

| Ethanol | Polar Protic Organic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. Piperazine itself is soluble in ethanol.[4] |

| Acetonitrile | Polar Aprotic Organic | Moderately Soluble | As a polar aprotic solvent, acetonitrile will be less effective at solvating the basic centers than protic solvents but should still dissolve a moderate amount of the compound. |

| Chloroform | Nonpolar Organic | Soluble | The lipophilic nature of the two aromatic rings suggests good solubility in chlorinated solvents. The analog 1-(2-methoxyphenyl)piperazine is freely soluble in chloroform.[3][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | High | DMSO is a powerful, versatile solvent capable of dissolving a wide range of both polar and non-polar compounds and is a common choice for creating stock solutions in biological assays.[6] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[7] This protocol establishes a saturated solution and measures the concentration of the dissolved solute.

Causality: This method is considered the "gold standard" because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the solvent, providing a definitive solubility value rather than a kinetic or apparent one.[8][9]

Protocol Steps:

-

Preparation: Add an excess amount of solid 1-(2-phenoxyphenyl)piperazine (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the selected test solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring a saturated solution was achieved.[8]

-

Equilibration: Place the sealed vials in an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the excess solid to settle. Centrifugation at a high speed (e.g., >10,000 rpm) for 10-15 minutes is the preferred method for clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with an appropriate solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the RP-HPLC-UV protocol described below, to determine the compound's concentration.

-

Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in units of mg/mL or µM.[8]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Section 2: Chemical Stability Profile and Degradation

Assessing the intrinsic stability of a drug candidate is a mandatory regulatory requirement and a critical step in drug development.[10] Forced degradation (or stress testing) studies are performed to intentionally degrade the compound under conditions more severe than accelerated stability testing.[11][12]

Causality: The objectives of forced degradation are fourfold:

-

To identify likely degradation products and elucidate degradation pathways.[11]

-

To demonstrate the specificity and stability-indicating nature of the chosen analytical method.

-

To understand the molecule's stability profile, which informs formulation, packaging, and storage requirements.[12]

-

To generate samples of degradants for potential toxicological assessment.

Experimental Protocol: Forced Degradation Study

This protocol outlines the typical stress conditions applied to evaluate the stability of 1-(2-phenoxyphenyl)piperazine. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Protocol Steps:

-

Stock Solution Preparation: Prepare a stock solution of 1-(2-phenoxyphenyl)piperazine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C. Withdraw samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C. Withdraw samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[13] Protect from light and analyze at various time points.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven. Also, heat a solution of the compound at 60-80 °C. Analyze samples at various time points.

-

Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light.[13]

-

-

Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity. Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for identifying the molecular weights of any degradation products.[13]

Caption: Overview of a Forced Degradation (Stress Testing) Study.

Anticipated Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated under stress conditions:

-

Oxidation: The tertiary nitrogen atoms of the piperazine ring are susceptible to oxidation, potentially forming N-oxides. Phenylpiperazines have shown susceptibility to degradation in biological matrices, which can involve enzymatic reactions.[14]

-

Hydrolysis: The ether linkage between the two phenyl rings is generally stable but could be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.

-

Photodegradation: Aromatic systems can be susceptible to photolytic degradation, which may involve complex radical-based reactions.

Caption: Potential Degradation Pathways for 1-(2-Phenoxyphenyl)piperazine.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[15]

Causality: The key feature of a SIM is specificity: the ability to produce a response only for the analyte of interest, without interference from degradants, impurities, or excipients. Using samples from forced degradation studies is the only way to prove a method is stability-indicating.[13][16]

Key Development Steps:

-

Column Selection: A reversed-phase C18 column is a common starting point. For basic compounds like this, columns with end-capping or a different stationary phase (e.g., C8, Phenyl) may be necessary to achieve good peak shape and prevent tailing.[13]

-

Mobile Phase Optimization:

-

Aqueous Component: Use a buffer to control the pH (e.g., phosphate or acetate buffer). The pH can significantly alter the retention time and selectivity for basic analytes.[13]

-

Organic Modifier: Acetonitrile and methanol are common choices. Varying the type and proportion of the organic solvent is a primary tool for adjusting retention and resolution.

-

Gradient Elution: If isocratic elution (constant mobile phase composition) fails to separate all degradation products from the parent peak, a gradient elution program, where the solvent strength is increased over time, is necessary.[13]

-

-

Wavelength Selection: Use a UV detector set to the wavelength of maximum absorbance (λmax) of 1-(2-phenoxyphenyl)piperazine to ensure maximum sensitivity. A PDA detector is preferable as it can also assess peak purity across the entire UV spectrum.

-

Method Validation: Once developed, the method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15]

Section 3: Recommendations for Handling and Storage

Based on the compound's chemical nature and general stability of piperazine derivatives, the following handling and storage procedures are recommended to ensure its integrity:

-

Storage Conditions: The compound should be stored in a cool, dry, and dark place. Light-resistant containers are recommended to prevent potential photolytic degradation.[13] For long-term storage, refrigeration (-20°C) or freezing (-80°C) is advisable, especially for solutions.[13][14]

-

Solution Preparation: Whenever possible, use freshly prepared solutions for experiments to avoid degradation.[13] If solutions must be stored, they should be kept in tightly sealed containers at low temperatures. For aqueous solutions, buffering to a slightly acidic or neutral pH may enhance stability compared to basic conditions.

-

Incompatibilities: Avoid strong oxidizing agents and prolonged exposure to strong acids or bases, especially at elevated temperatures.[17]

Conclusion

This technical guide provides a foundational framework for understanding and experimentally determining the solubility and stability of 1-(2-phenoxyphenyl)piperazine. While specific quantitative data for this molecule is sparse, its behavior can be reliably predicted based on its structural components and data from close chemical analogs. The provided protocols for equilibrium solubility determination and forced degradation studies represent industry-standard methodologies. By applying these robust experimental and analytical strategies, researchers can generate the critical data needed to advance their research and development efforts, ensuring the quality, efficacy, and safety of their work.

References

- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE_ASU7ZfsqwE1ptQ3OASSLw6cVHWv2SK3kfYwZWs3xpf23rxciHsk8Acdeh7OhgurTUJM8iyRfFefe981MZcOgV2il5sOn_EbcV-OELPgnj60pqbfbuMj7hWPUhJ-uLBYALXjVL-Ihj4DA5Xqs9DOUNpwTOv24wo1LZshISnMLx_LK2yrjFyKFUyaQ-dc2Zs77gGK8wPhZnOcGcuA_QnVwyFcdBz_Gc4u4Lcb_w==]

- Benchchem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6LFBwmhw4ivgp1LN0qKSvdx6KDJRYs022QEHNXYokEms9urRgZ52uV7o6dFVwb-FbFX0LvQUNHNDKa0ujl8v0gon74ANlCeC_w9MmUbF-x7530LwYu2qIVxhVCQJcZHmqXtfMcFK-rCbjqhiuq2WgSRUiPph9TsUtQWdH7LDBv-MtJlXHvPFBYVER0gEvIvFqslkrpb16ufj_GZnLnOsK1GBDAJ8-CxGFgcc=]

- Ragab, G., Saleh, H., & Elsayed, O. F. A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGao6A969brgndEDDDMm8_0oAJ0u02D8F-xpexl8rtI6PT6vGF8DArAeiRh_CUKsgBfyurqf66gnl7dWka7WSRcYwBY0rhSVQQkxG27qD53Raw1iu13Fkv-8rZAwa1o9GH5CDsR4HOMwrQ8U4G1KCrxyAZqZsqTjLyjZEyoJ-0jPJEzYWLrQsl6f38bv_byd0vCVbc7jDz3FCTfiTdfXtntzJ6ZxZwLvHieSpTO3ialwNJNurZUOyweo1d3UJUEQjeoeg3HKBGd-qY=]

- Lainé, J., et al. A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/mp300305d]

- Fakhree, M. A. A., et al. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [URL: https://www.researchgate.net/publication/286981014_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility]

- 1-(2-methoxyphenyl)piperazine hydrochloride is a .... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3TIN9A5AKRIeceaMDeovQPvQIzJB2Wqs4S8F4nAk5ClakK65lI4F-5cwMLcf4u2YgyXHQrgHUd5jtoHY1N8ppM-TWDScyRD9bSZBuq95EICFHlAj8agc5l2NBgLYx68WkPBrPsprtsvUMFXCyFEs71iTmxiJpSVM4LBz00OJmK6oe1U0jTke6DyZiOdNDLjw2OEXcF_jKsQmNRGSB1g==]

- Life Chemicals. Compound solubility measurements for early drug discovery. [URL: https://lifechemicals.com/blog/computational-chemistry/compound-solubility-measurements-for-early-drug-discovery]

- Zhang, J., et al. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [URL: https://www.cjph.com.cn/EN/Y2018/V53/I24/1985]

- SWGDRUG.org. 1-(2-METHOXYPHENYL)PIPERAZINE. [URL: https://www.swgdrug.org/Monographs/2-MeOPP.pdf]

- Sigma-Aldrich. 1-(2-Methoxyphenyl)piperazine 98. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/199709]

- Inxight Drugs. N-(2-METHOXYPHENYL)PIPERAZINE. [URL: https://drugs.

- Molander, P., et al. Determination of 1-(2-methoxyphenyl) piperazine derivatives of isocyanates at low concentrations by temperature-programmed miniaturized liquid chromatography. Journal of Chromatography A. [URL: https://www.stami.

- MedChemExpress. 1-(2-Methoxyphenyl)piperazine hydrochloride-SDS. [URL: https://www.medchemexpress.com/sds/HY-W009681.html]

- Patel, K., et al. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30570220/]

- Wang, Y., et al. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6957424/]

- SWGDRUG.org. 1-(3-METHOXYPHENYL)PIPERAZINE. [URL: https://www.swgdrug.org/Monographs/3-MeOPP.pdf]

- Fekete, S., et al. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c08001]

- Tsui, R., et al. Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28733979/]

- Analytical Methods - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/ay/b924559b]

- Solubility of Things. Piperazine. [URL: https://www.solubilityofthings.

- Freeman, S. A. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [URL: https://repositories.lib.utexas.edu/handle/2152/ETD-UT-2011-05-3212]

- Hawe, A., et al. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [URL: https://www.pharmtech.

- Bhaskar, R., et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/4040]

- Sunitha, P.G., et al. Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharma and Bio Sciences. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2023/12/50.Dr_.-P.G.-Sunitha-et-al.pdf]

- Venkatesh, D.N., & Kumar, S.D.S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.007492.php]

- Al-Bayati, M.F. A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [URL: https://ntujps.ntu.edu.iq/jps/index.php/jps/article/view/100]

- Benchchem. 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRadkyCkEnLTTXsnWrUO_zTSsnaRcuu2jSPr_vLZB6CUGvDrN_mOWOq-Ssqt1oGUETO9xYDZ_dnOLn4L9puDa_eXwwTz6-2iTfb-JJ5IccD7qWaVDyO8T0poZsKUqC9XuSGhITOXZQVV7Y5rbq8DhYzBqYEqStLAVZ8pScNKrxPDfju1_-l_1fg2SrDbY1iwO1vAABeVWkLuuh6ks6Og8E92EYolGg2r-AuBK4ocR8]

- Kumar, A., et al. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.

- Wikipedia. Piperazine. [URL: https://en.wikipedia.org/wiki/Piperazine]

- SINTEF. Solid liquid solubility of piperazine. [URL: https://www.sintef.no/globalassets/project/climit/pn-climit-a-solid-liquid-solubility-of-piperazine-2012-05-15.pdf]

Sources

- 1. N-(2-METHOXYPHENYL)PIPERAZINE [drugs.ncats.io]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. swgdrug.org [swgdrug.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. swgdrug.org [swgdrug.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. jddtonline.info [jddtonline.info]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. biomedres.us [biomedres.us]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. file.medchemexpress.com [file.medchemexpress.com]

Pharmacological profile of 1-(2-Phenoxyphenyl)piperazine

Abstract

The 1-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of centrally acting therapeutic agents. This technical guide provides a comprehensive pharmacological profile of the 1-(2-phenoxyphenyl)piperazine core structure. While the unsubstituted parent compound is a subject of foundational research, this guide will focus primarily on its well-characterized and clinically significant analog, Vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine), to provide a robust and field-proven understanding of the class. We will dissect its multimodal mechanism of action, receptor binding kinetics, structure-activity relationships, and the experimental methodologies crucial for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience and psychopharmacology.

Introduction: The Prominence of the Arylpiperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[1] When incorporated into the N-arylpiperazine framework, this moiety demonstrates a remarkable ability to interact with a wide array of neurotransmitter receptors, making it a highly versatile scaffold for drug design.[2] Derivatives of this class are integral to therapies for depression, anxiety, psychosis, and other CNS disorders.[1][3]

The 1-(2-phenoxyphenyl)piperazine structure, and its close analogs, are distinguished by a unique spatial arrangement of aromatic and heterocyclic moieties that facilitates complex interactions with serotonergic and other receptor systems. The most clinically advanced exemplar of this structural class is Vortioxetine, a serotonin modulator and stimulator (SMS) indicated for the treatment of Major Depressive Disorder (MDD).[4] Its intricate pharmacological profile, involving simultaneous serotonin reuptake inhibition and direct modulation of multiple serotonin receptors, underscores the therapeutic potential of this chemical family.[5][6] This guide will use Vortioxetine as the primary exemplar to illustrate the core pharmacology of this class.

Synthesis and Chemical Characterization

The synthesis of 1-arylpiperazines typically involves the nucleophilic substitution reaction between an appropriately substituted aryl halide and piperazine. A common industrial route for compounds like Vortioxetine involves a multi-step process.

General Synthetic Pathway

A representative synthesis for this class of compounds often involves the condensation of an aniline derivative with bis(2-haloethyl)amine to form the piperazine ring, or a palladium-catalyzed coupling reaction.[7]

Protocol: Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride (A Foundational Analog)

This protocol describes the synthesis of a foundational precursor, illustrating the core chemical steps.

-

Reaction Setup: A mixture of 2-methoxyaniline (3.0 mmol), bis(2-chloroethyl)amine hydrochloride (3.0 mmol), and a high-boiling point solvent like diethylene glycol monomethyl ether (0.75 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[8]

-

Condensation: The reaction mixture is heated to 150 °C and maintained for approximately 12 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the mixture is cooled to room temperature and dissolved in methanol (4 mL).[8]

-

Precipitation: Diethyl ether (150 mL) is added to the methanolic solution to precipitate the hydrochloride salt of the product.[8]

-

Purification: The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the 1-(2-methoxyphenyl)piperazine hydrochloride salt.[8]

Caption: Generalized workflow for the synthesis of 1-arylpiperazine derivatives.

Pharmacodynamics: A Multimodal Mechanism of Action

The defining characteristic of this compound class, exemplified by Vortioxetine, is its multimodal activity. Unlike traditional SSRIs that primarily target the serotonin transporter (SERT), these molecules engage in a sophisticated interplay of reuptake inhibition and direct receptor modulation.[9]

Primary Molecular Targets

The mechanism of action is not fully understood but is primarily attributed to its potent inhibition of SERT and its distinct profile of activities at several serotonin (5-HT) receptors.[5] This combination is believed to enhance serotonergic activity in the central nervous system.[5][6]

-

Serotonin Transporter (SERT) Inhibition: Potently blocks the reuptake of serotonin from the synaptic cleft, increasing its availability.[4]

-

5-HT1A Receptor Agonism: Acts as an agonist at these receptors, which are known to be involved in mood regulation and anxiety.[6]

-

5-HT1B Receptor Partial Agonism: Modulates these autoreceptors, which can fine-tune serotonin release.[4]

-

5-HT3, 5-HT1D, & 5-HT7 Receptor Antagonism: Blocks these receptors, an action which may contribute to pro-cognitive effects and downstream modulation of other neurotransmitter systems like dopamine, noradrenaline, and glutamate.[6][9][10]

Receptor Binding Profile

The affinity of a compound for its molecular targets is a critical determinant of its pharmacological effect. Binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) for Vortioxetine

| Target | Binding Affinity (Ki, nM) | Functional Activity | Reference(s) |

|---|---|---|---|

| Human SERT | 1.6 | Potent Inhibitor (IC50 = 5.4 nM) | [4][5][9] |

| Human 5-HT3 | 3.7 | Antagonist | [5][9] |

| Human 5-HT1A | 15 | Agonist | [4][5][9] |

| Human 5-HT7 | 19 | Antagonist | [5][9] |

| Human 5-HT1B | 33 | Partial Agonist | [4][5][9] |

| Human 5-HT1D | 54 | Antagonist | [5][9] |

| Human NET | 113 | Weak Inhibitor | [4][5] |

| Human DAT | >1000 | Negligible Activity | [4][5] |

(SERT: Serotonin Transporter; NET: Norepinephrine Transporter; DAT: Dopamine Transporter)

Caption: Simplified signaling pathway of Vortioxetine's multimodal action.

In Vitro and In Vivo Characterization

The transition from binding affinity to functional activity and ultimately to in vivo efficacy requires a suite of specialized assays.

In Vitro Functional Assays

These experiments are designed to measure the biological response elicited by the compound upon binding to its target.

Protocol: Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT1A) are prepared and homogenized in a suitable buffer.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled test compound (e.g., Vortioxetine).

-

Equilibrium: The mixture is incubated at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound ligand via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

In Vivo Animal Models

Evaluating the therapeutic potential of these compounds requires testing in relevant animal models of disease. For antidepressant and pro-cognitive effects, standard models include:

-

Forced Swim Test (FST): Measures behavioral despair in rodents. Antidepressants typically reduce immobility time.

-

Novel Object Recognition (NOR) Test: Assesses learning and memory. Compounds with pro-cognitive effects increase the time spent exploring a novel object over a familiar one.

-

Microdialysis Studies: Allow for the in vivo measurement of neurotransmitter levels in specific brain regions (e.g., prefrontal cortex, hippocampus) following drug administration, providing direct evidence of target engagement.[6]

Pharmacokinetics and Metabolism

The pharmacokinetic profile determines the dose and frequency of administration. Piperazine derivatives are generally well-absorbed orally and undergo hepatic metabolism.[11][12]

-

Absorption: Rapidly absorbed after oral administration.[11]

-

Distribution: Distributes throughout body tissues.[12]

-

Metabolism: Primarily metabolized in the liver, often through oxidation and conjugation. The specific metabolic pathways can be influenced by substituents on the aryl rings.

-

Excretion: Metabolites and a portion of the unchanged drug are excreted primarily via the kidneys.[11] For many piperazine-based drugs, first-pass metabolism can be significant, influencing systemic bioavailability.[13]

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing the pharmacological profile of a lead compound. For the 1-arylpiperazine class:

-

Aryl Substituents: The nature and position of substituents on the phenyl rings dramatically influence receptor affinity and selectivity. For instance, replacing the phthalimide moiety in some 5-HT1A antagonists with bulky alkyl amides can improve affinity and selectivity over adrenergic receptors.[14]

-

Piperazine Core: The piperazine ring acts as a critical scaffold. Modifications can alter physicochemical properties and receptor interactions.

-

Linker: The nature of the connection between the core and other chemical moieties (if present) can impact potency and functional activity.

Therapeutic Potential and Conclusion

The unique multimodal pharmacological profile of the 1-(2-phenoxyphenyl)piperazine class, as exemplified by Vortioxetine, offers significant therapeutic potential. By combining SERT inhibition with direct modulation of multiple 5-HT receptors, these compounds can offer a broader spectrum of activity than traditional antidepressants.[6]

Primary Therapeutic Applications:

-

Major Depressive Disorder (MDD): The primary indication, based on robust clinical evidence of efficacy in improving mood symptoms.[5]

-

Cognitive Dysfunction: The antagonistic activity at 5-HT3 and 5-HT7 receptors is hypothesized to contribute to pro-cognitive effects, which are often impaired in patients with depression.[6]

References

-

Wikipedia. (2024). Vortioxetine. Retrieved from [Link]

-

Takeda Pharmaceuticals America, Inc. (n.d.). Mechanism of Action (MOA) | TRINTELLIX® (vortioxetine). Retrieved from [Link]

-

New Drug Approvals. (2014). VORTIOXETINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Vortioxetine. PubChem Compound Database. Retrieved from [Link]

-

Psych Scene Hub. (2017). A Focus on Vortioxetine - Mechanism of Action and Efficacy. Retrieved from [Link]

-

Dhaenens, M., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. Retrieved from [Link]

-

Leopoldo, M., et al. (2007). 1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4246-4249. Retrieved from [Link]

-

Hajrezaie, M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Scientific Reports, 6, 23023. Retrieved from [Link]

-

Wieringa, J., et al. (2010). Monoamine Re-Uptake Inhibiting 1-(2-((Phenoxyphenyl)methoxy)ethyl) piperazines as Potential Antidepr... Recueil des Travaux Chimiques des Pays-Bas. Retrieved from [Link]

-

ResearchGate. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease | Request PDF. Retrieved from [Link]

-

Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]

-

Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

-

Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(8), 1273-1277. Retrieved from [Link]

-

Wikipedia. (2024). Piperazine. Retrieved from [Link]

-

European Medicines Agency. (2001). Piperazine Summary Report (3). Retrieved from [Link]

-

European Medicines Agency. (2001). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. Retrieved from [Link]

-

Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-phenyl piperazine. Retrieved from [Link]

-

ScienceDirect. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Retrieved from [Link]

-

PharmaTutor. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Retrieved from [Link]

-

PubMed. (1990). 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities. Retrieved from [Link]

-

MDPI. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

-

MDPI. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

-

ResearchGate. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Retrieved from [Link]

-

PubMed. (1978). Clinical pharmacokinetic studies of perphenazine. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Piperazine – Knowledge and References. Retrieved from [Link]

-

PubMed. (2006). In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. Retrieved from [Link]

-

Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]

- 6. psychscenehub.com [psychscenehub.com]

- 7. Page loading... [guidechem.com]

- 8. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Vortioxetine - Wikipedia [en.wikipedia.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 13. Clinical pharmacokinetic studies of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive In-Silico Characterization of 1-(2-Phenoxyphenyl)piperazine

This guide serves as a comprehensive technical blueprint for the in-silico characterization of 1-(2-Phenoxyphenyl)piperazine (1-2PhOPP). It is designed for researchers investigating the structure-activity relationships (SAR) of arylpiperazine scaffolds, specifically examining the impact of bulky ortho-substituents on serotonergic and dopaminergic receptor selectivity.

Executive Summary & Pharmacological Context

1-(2-Phenoxyphenyl)piperazine is a privileged chemical scaffold belonging to the arylpiperazine class. While its analog, 1-(2-Methoxyphenyl)piperazine (2-MeOPP), is a well-documented non-selective 5-HT ligand, the 2-phenoxy variant introduces significant steric bulk and lipophilicity at the ortho position.

From a drug design perspective, this molecule serves as a critical probe for investigating the "ortho-effect" in G-Protein Coupled Receptor (GPCR) binding. The bulky phenoxy group is hypothesized to restrict rotational freedom, potentially locking the molecule into a bioactive conformation that favors specific receptor subtypes (e.g., 5-HT1A vs. 5-HT2A) or modulating intrinsic efficacy (agonist vs. antagonist).

Core Objectives of this In-Silico Study

-

Conformational Analysis (DFT): Determine the energetic penalty of the ortho-phenoxy rotation and the stable ground-state geometry.

-

Binding Mechanism (Docking): Elucidate the interaction profile with 5-HT1A and D2 receptors, focusing on the accommodation of the distal phenyl ring.

-

ADMET Profiling: Assess the impact of increased lipophilicity on Blood-Brain Barrier (BBB) penetration and metabolic stability.

Quantum Mechanical Framework (DFT Studies)

The first step in any rigorous in-silico workflow is establishing the accurate electronic and geometric properties of the ligand using Density Functional Theory (DFT).

Geometry Optimization Protocol

Objective: To obtain the global minimum energy structure and calculate the rotational barrier of the phenoxy group.

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP/6-311++G(d,p).[1][2] This level of theory is required to accurately model the pi-pi stacking potential and lone-pair interactions of the ether oxygen.

-

Solvation Model: IEFPCM (Implicit Solvation) using Water (

) to mimic physiological conditions.

Key Structural Parameter to Monitor:

The torsion angle

-

Hypothesis: The ortho-substitution will force a non-planar twist (approx. 60-90°) to minimize steric clash with the piperazine ring, unlike the more planar conformations possible with smaller substituents.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a descriptor of chemical reactivity and kinetic stability.

| Orbital | Localization | Significance |

| HOMO | Piperazine Nitrogen (N4) | Nucleophilic attack site; key for salt-bridge formation with Asp3.32 in GPCRs. |

| LUMO | Phenoxy/Phenyl System | Electrophilic regions; indicates potential for pi-pi stacking interactions (e.g., with Phe/Trp residues). |

Molecular Docking & Interaction Profiling

Arylpiperazines primarily target the orthosteric binding site of aminergic GPCRs.

Target Selection & Preparation

-

Primary Target: 5-HT1A Receptor (PDB ID: 7E2X or 7E2Y ).

-

Secondary Target: Dopamine D2 Receptor (PDB ID: 6CM4 ).

-

Preparation: Remove co-crystallized ligands; protonate the piperazine secondary amine (pH 7.4) to ensure a positive charge (

).